Methyl 3-amino-5-ethylpyrazine-2-carboxylate
Description
Methyl 3-amino-5-ethylpyrazine-2-carboxylate is a pyrazine derivative featuring an amino group at position 3, an ethyl substituent at position 5, and a methyl ester at position 2. The compound is commercially available () and shares synthetic similarities with other pyrazine-based esters and amides, which are often explored for bioactive properties .
Properties
CAS No. |
20040-96-4 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 3-amino-5-ethylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-3-5-4-10-6(7(9)11-5)8(12)13-2/h4H,3H2,1-2H3,(H2,9,11) |
InChI Key |
MBPILEWZBOZONQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C(=N1)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-ethylpyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-ethylpyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out at room temperature for about 20 hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-ethylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Applications
A. Synthesis of Antidiabetic Agents
Methyl 3-amino-5-ethylpyrazine-2-carboxylate serves as an intermediate in the synthesis of antidiabetic drugs. It is particularly noted for its role in the preparation of glipizide, a third-generation sulfonylurea used for managing type 2 diabetes. The compound's structure allows for modifications that enhance the efficacy and reduce side effects of the resultant drugs .
B. Antimicrobial Properties
Research has shown that derivatives of pyrazines, including this compound, exhibit antimicrobial activity. A study evaluated various alkylpyrazines and found that certain compounds demonstrated significant antibacterial properties against pathogens like Escherichia coli and Mycobacterium tuberculosis. This suggests potential applications in developing new antibiotics or preservatives in food products .
Agricultural Applications
A. Pesticide Development
The compound's structural characteristics make it a candidate for developing novel pesticides. Its derivatives have been tested for their effectiveness against agricultural pests, indicating potential use in crop protection strategies. The ability to modify the chemical structure to enhance its efficacy and reduce toxicity to non-target organisms is a crucial aspect of ongoing research .
Material Science Applications
A. Polymer Chemistry
This compound is being explored in polymer chemistry for creating functional materials with specific properties. Its incorporation into polymer matrices can lead to enhanced mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
Mechanism of Action
The mechanism of action of methyl 3-amino-5-ethylpyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural and Molecular Data of Key Pyrazine Derivatives
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | Not Provided | C₉H₁₂N₃O₂* | ~209.21 | 3-NH₂, 5-C₂H₅, 2-COOCH₃ |
| Ethyl 5-aminopyrazine-2-carboxylate | 54013-06-8 | C₇H₉N₃O₂ | 167.17 | 5-NH₂, 2-COOCH₂CH₃ |
| Methyl 6-aminopyrazine-2-carboxylate | 118853-60-4 | C₆H₇N₃O₂ | 153.14 | 6-NH₂, 2-COOCH₃ |
| Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate | 1503-04-4 | C₆H₆ClN₃O₃ | 203.58 | 3-NH₂, 6-Cl, 5-OH, 2-COOCH₃ |
| 3-Amino-5-methylpyrazine-2-carboxamide | 50627-49-1 | C₆H₈N₄O | 152.15 | 3-NH₂, 5-CH₃, 2-CONH₂ |
*Calculated based on molecular structure.
Key Observations:
Substituent Position and Type: The target compound’s ethyl group at position 5 distinguishes it from analogs like Ethyl 5-aminopyrazine-2-carboxylate, which has an ethyl ester but lacks the ethyl substituent on the pyrazine ring . Methyl 6-aminopyrazine-2-carboxylate (similarity score 1.00) likely represents a positional isomer, highlighting the sensitivity of properties to substituent placement .
Chloro and hydroxyl groups (e.g., in Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate) increase molecular polarity and may alter reactivity in substitution reactions .
Table 2: Comparative Bioactivity and Properties
Key Findings:
- Lipophilicity: The ethyl group in the target compound likely increases membrane permeability compared to methyl or carboxamide analogs, favoring absorption in drug delivery .
- Reactivity: Chloro-substituted derivatives () are more reactive in nucleophilic substitution, enabling further functionalization.
Biological Activity
Methyl 3-amino-5-ethylpyrazine-2-carboxylate is a compound of interest within the pyrazine family, characterized by its nitrogen-containing heterocyclic structure. Its unique arrangement of functional groups—an amino group at the 3-position, an ethyl group at the 5-position, and a carboxylate at the 2-position—suggests potential biological activities that merit detailed exploration.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 170.18 g/mol. The synthesis of this compound can be achieved through various methods, including the reaction of pyrazine derivatives with appropriate amino acids and carboxylic acid derivatives. This versatility in synthesis allows for modifications that can enhance its biological activity or alter its physicochemical properties.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including Mycobacterium tuberculosis, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these organisms are crucial for assessing its effectiveness.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 50 | |
| Staphylococcus aureus | 25 | |
| Pseudomonas aeruginosa | 30 |
The compound's mechanism of action may involve binding to specific enzymes or receptors, modulating their activity, which leads to its antimicrobial effects. For instance, similar compounds have been shown to inhibit fatty acid synthase I (FAS-I) and disrupt trans-translation processes in bacterial cells .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans. Research indicates that derivatives with longer carbon chains exhibit increased antifungal efficacy .
Case Studies and Research Findings
A study focusing on N-pyrazinoyl substituted amino acids highlighted the potential of pyrazine derivatives in treating mycobacterial infections. The research involved synthesizing several derivatives and testing their antimicrobial activity against multiple strains. Notably, compounds with structural similarities to this compound showed promising results in inhibiting the growth of M. tuberculosis and other pathogens .
Another investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications to the alkyl chain significantly influenced biological activity. For instance, increasing the length of the carbon side chain was associated with enhanced antibacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
